molecular formula C22H27N3O6S B2707580 N1-(4-methoxybenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896288-67-8

N1-(4-methoxybenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2707580
CAS No.: 896288-67-8
M. Wt: 461.53
InChI Key: FSDKFRDUVVMBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methoxybenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

Research conducted by Banerjee et al. (2002) on a structurally related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, explored its crystal structure and molecular conformation. This study provides insights into the antineoplastic potential of such compounds, highlighting their structural and conformational stability, which could be relevant for N1-(4-methoxybenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2021) synthesized and characterized Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining their photophysicochemical properties. This work demonstrates the potential application of these compounds in photocatalytic processes, which could extend to derivatives like this compound due to the structural similarities in the sulfonamide group (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

Mohamed (2007) investigated the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives, including compounds with methoxybenzyl groups. These compounds showed significant activity against various bacteria, suggesting potential antimicrobial applications for this compound (Mohamed, 2007).

Organic Synthesis and Modification

Carlsen (1998) discussed the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide and its application in the benzylation of alcohols and phenols. This technique's efficiency in producing 4-methoxybenzyl ethers could be applicable in modifying or synthesizing derivatives of this compound (Carlsen, 1998).

Fluorescent Probing and Detection

Wang et al. (2018) designed fluorescent probes based on rosamine with a pyridinium unit for hydrogen sulfide detection in mitochondria. This research underscores the potential for this compound to be developed into fluorescent probes for biological applications due to its structural flexibility and potential for modification (Wang, Yang, Wei, Sun, Xu, & Ge, 2018).

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-18-7-5-16(6-8-18)14-23-21(26)22(27)24-15-17-4-3-13-25(17)32(28,29)20-11-9-19(31-2)10-12-20/h5-12,17H,3-4,13-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDKFRDUVVMBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.